molecular formula C17H27ClN2O B3942480 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride

3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride

Cat. No. B3942480
M. Wt: 310.9 g/mol
InChI Key: FSDDLUJXJROUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a crucial regulator of cell growth, metabolism, and autophagy, making it an attractive target for cancer therapy.

Mechanism of Action

3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride targets the mTOR kinase, which plays a critical role in regulating cell growth and metabolism. mTOR exists in two complexes, mTORC1 and mTORC2, which have different downstream targets and functions. This compound inhibits both mTORC1 and mTORC2, leading to a decrease in protein synthesis, cell proliferation, and survival. Furthermore, this compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of mTOR, making it a valuable tool for studying the role of mTOR in various cellular processes. Additionally, this compound has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, there are also limitations to using this compound in lab experiments. For example, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for research on 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride. One area of interest is identifying biomarkers that can predict response to this compound therapy. Additionally, there is interest in developing more potent and selective mTOR inhibitors that can overcome the limitations of this compound. Finally, there is interest in exploring the potential use of this compound in combination with other therapies, such as immunotherapy, to improve cancer treatment outcomes.
In conclusion, this compound is a small molecule inhibitor that targets the mTOR kinase and has shown promising results in preclinical and clinical trials for cancer therapy. It has also been studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders. While this compound has several advantages as a research tool, there are also limitations to its use. Future research on this compound will focus on identifying biomarkers, developing more potent and selective mTOR inhibitors, and exploring combination therapy options.

Scientific Research Applications

3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been extensively studied in preclinical and clinical trials for cancer therapy. It has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, prostate cancer, and glioblastoma. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option. Additionally, this compound has been studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders.

properties

IUPAC Name

3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-14-11-15(2)13-16(12-14)18-17(20)7-10-19-8-5-3-4-6-9-19;/h11-13H,3-10H2,1-2H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDDLUJXJROUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCCCCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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